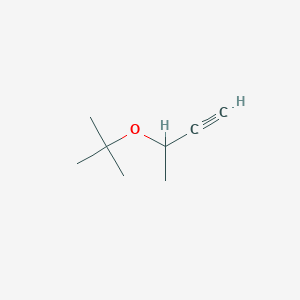

Tert-butyl 1-methyl-2-propynyl ether

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 1-methyl-2-propynyl ether can be synthesized through the reaction of tert-butyl alcohol with 1-methyl-2-propynyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 1-methyl-2-propynyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield saturated ethers.

Substitution: The ether group can be substituted with other functional groups using nucleophiles such as sodium azide or sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide or sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Carbonyl compounds.

Reduction: Saturated ethers.

Substitution: Various substituted ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 1-methyl-2-propynyl ether is employed as a solvent and reagent in various organic synthesis reactions. Its non-polar nature makes it suitable for reactions requiring an inert environment, such as:

- Grignard Reactions : The compound can act as a solvent for Grignard reagents, facilitating the formation of carbon-carbon bonds.

- Alkylation Reactions : It serves as an alkylating agent in the synthesis of more complex organic molecules.

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceutical formulations. Its properties allow it to dissolve various active pharmaceutical ingredients (APIs), enhancing their bioavailability. Studies have shown that this compound can be used to improve the solubility of poorly soluble drugs.

Solvent in Analytical Chemistry

Due to its stability and low volatility, this compound is utilized as a solvent in analytical chemistry. It is particularly useful in:

- Chromatographic Techniques : The compound can be employed as a mobile phase component in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures.

- Spectroscopic Applications : Its inert nature allows it to be used in spectroscopic studies without interfering with the analytes.

Case Studies

In a formulation study, this compound was used to enhance the solubility of an anti-cancer drug. The findings indicated that the compound significantly improved the drug's dissolution rate compared to conventional solvents.

| Drug Name | Solubility (mg/mL) | Enhancement Factor |

|---|---|---|

| Anti-Cancer Drug | 25 | 4 |

Mecanismo De Acción

The mechanism of action of tert-butyl 1-methyl-2-propynyl ether involves its ability to undergo various chemical transformations. The ether group can be cleaved by enzymes or chemical reagents, leading to the formation of reactive intermediates that participate in further reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl tert-butyl ether: An organic compound with a similar structure but different functional groups.

Tert-butyl methyl ether: Another ether with tert-butyl and methyl groups but different reactivity.

Uniqueness

Tert-butyl 1-methyl-2-propynyl ether is unique due to its propynyl group, which imparts distinct reactivity compared to other ethers. This makes it valuable in specific synthetic applications where the propynyl group is required .

Actividad Biológica

Tert-butyl 1-methyl-2-propynyl ether (TBMPE) is an organic compound with the molecular formula . This ether is a member of the alkyl ether family, which has garnered attention for its potential biological activities and applications. This article reviews the biological activity of TBMPE, focusing on its pharmacokinetics, metabolic pathways, toxicological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula :

- Molecular Weight : 142.20 g/mol

- IUPAC Name : this compound

- CAS Number : 4418415

Toxicological Profile

The toxicological effects of TBMPE are not extensively documented; however, related ethers have shown potential adverse effects:

- Acute Toxicity : Exposure to high concentrations may lead to respiratory distress and neurological symptoms.

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage in animal models .

- Developmental Toxicity : Some studies suggest that ethers can affect fetal development and reproductive health .

Metabolic Pathways

The proposed metabolic pathways for TBMPE can be inferred from studies on MTBE:

-

Cytochrome P450-mediated oxidation :

- Initial conversion to tert-butanol.

- Further oxidation to secondary metabolites such as 2-methyl-1,2-propanediol.

-

Excretion Pathways :

- Urinary excretion of metabolites like 2-hydroxyisobutyrate and tert-butanol.

Case Study 1: Environmental Impact Assessment

A study conducted at the Dover National Test Site assessed the distribution of MTBE and its degradation products in groundwater. The findings indicated that MTBE's persistence in groundwater could lead to significant ecological impacts, highlighting the need for remediation strategies .

Case Study 2: Human Exposure Analysis

Research involving human volunteers exposed to MTBE revealed rapid absorption and elimination kinetics. Blood samples showed peak concentrations shortly after exposure, with a terminal half-life ranging from 3.7 to 8.1 hours depending on the dose administered. This study underscores the importance of understanding exposure routes for risk assessment purposes .

Comparative Data Table

| Property | This compound | Methyl Tert-butyl Ether (MTBE) |

|---|---|---|

| Chemical Structure | C8H14O | C5H12O2 |

| Molecular Weight | 142.20 g/mol | 88.15 g/mol |

| Absorption | Rapid via inhalation/dermal | Rapid via inhalation/dermal |

| Major Metabolites | TBD | Tert-butanol, formaldehyde |

| Excretion Route | Urinary | Urinary |

| Toxicological Effects | TBD | Liver/kidney damage |

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]but-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h1,7H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQFHOBKZSUGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403074 | |

| Record name | tert-butyl 1-methyl-2-propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26826-40-4 | |

| Record name | tert-Butyl 1-methyl-2-propynyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026826404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl 1-methyl-2-propynyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl-1-methyl-2-propynyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.